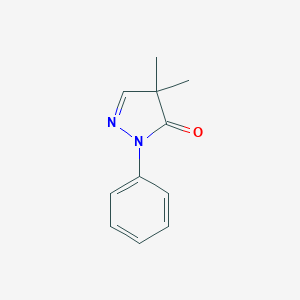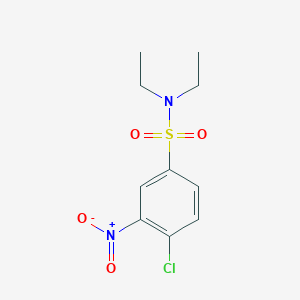
4,4-Dimethyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-phenylpyrazol-3-one, also known as DMPP, is a pyrazolone derivative that has gained attention in the scientific community due to its potential applications as a nitrification inhibitor in agriculture. DMPP has been shown to slow down the conversion of ammonium to nitrate in soil, which can reduce the amount of nitrogen lost through leaching and increase the efficiency of nitrogen fertilizers.
Mécanisme D'action
4,4-Dimethyl-2-phenylpyrazol-3-one works by inhibiting the activity of the ammonia-oxidizing bacteria (AOB) and archaea (AOA) that are responsible for converting ammonium to nitrite and nitrate in soil. Specifically, 4,4-Dimethyl-2-phenylpyrazol-3-one binds to the active site of the enzyme responsible for the oxidation of ammonia to hydroxylamine, which is the first step in the nitrification process. This binding prevents the enzyme from functioning properly, thus slowing down the nitrification process.
Biochemical and Physiological Effects:
4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to have no significant toxic effects on plants, animals, or humans at the recommended application rates. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can accumulate in soil over time, which may have implications for long-term soil health and microbial diversity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4-Dimethyl-2-phenylpyrazol-3-one in lab experiments is that it can be easily applied to soil or plant samples at a range of concentrations. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can be volatile and may require special handling procedures to prevent exposure to researchers. Additionally, 4,4-Dimethyl-2-phenylpyrazol-3-one can interact with other soil amendments or fertilizers, which may complicate experimental design.
Orientations Futures
There are several potential future directions for research on 4,4-Dimethyl-2-phenylpyrazol-3-one. One area of interest is the optimization of 4,4-Dimethyl-2-phenylpyrazol-3-one application rates and timing in different soil and crop systems. Additionally, there is ongoing research into the potential effects of 4,4-Dimethyl-2-phenylpyrazol-3-one on soil microbial communities and long-term soil health. Finally, there is interest in developing new nitrification inhibitors with improved efficacy and reduced environmental impact.
Méthodes De Synthèse
4,4-Dimethyl-2-phenylpyrazol-3-one can be synthesized through a multistep process starting from 4-methyl-2-nitrophenol and ethyl acetoacetate. The nitrophenol is first reduced to the corresponding amine using sodium dithionite, and then condensed with ethyl acetoacetate in the presence of a base to form the pyrazolone ring. The resulting product is then methylated using methyl iodide to yield 4,4-Dimethyl-2-phenylpyrazol-3-one.
Applications De Recherche Scientifique
4,4-Dimethyl-2-phenylpyrazol-3-one has been extensively studied for its potential use as a nitrification inhibitor in agriculture. In particular, 4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to be effective in reducing nitrate leaching and increasing nitrogen use efficiency in a variety of crops, including cereals, vegetables, and fruit trees. 4,4-Dimethyl-2-phenylpyrazol-3-one has also been investigated for its potential to reduce greenhouse gas emissions from agricultural soils, as nitrous oxide is a potent greenhouse gas that is produced during nitrification.
Propriétés
Numéro CAS |
17694-06-3 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-11(2)8-12-13(10(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
CDJKTJRGELREMK-UHFFFAOYSA-N |
SMILES |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
Synonymes |
2,4-Dihydro-4,4-dimethyl-2-phenyl-3H-pyrazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















